BenchChemオンラインストアへようこそ!

5-Phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Antitubulin Antiproliferative Lipophilic efficiency

5-Phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine (CAS 442865-61-4) is a synthetic small-molecule member of the [1,2,4]triazolo[1,5-a]pyrimidine class. Designed as a conformationally restricted analogue of combretastatin A-4 (CA-4), it incorporates the pharmacophoric 3,4,5-trimethoxyphenyl ring essential for colchicine-site tubulin binding while replacing the isomerization-prone cis‑stilbene bridge with a fused dihydrotriazolopyrimidine core.

Molecular Formula C20H20N4O3
Molecular Weight 364.405
CAS No. 442865-61-4
Cat. No. B2566335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
CAS442865-61-4
Molecular FormulaC20H20N4O3
Molecular Weight364.405
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2C=C(NC3=NC=NN23)C4=CC=CC=C4
InChIInChI=1S/C20H20N4O3/c1-25-17-9-14(10-18(26-2)19(17)27-3)16-11-15(13-7-5-4-6-8-13)23-20-21-12-22-24(16)20/h4-12,16H,1-3H3,(H,21,22,23)
InChIKeyXHNUQSVOCQHISV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine (CAS 442865-61-4): A Conformationally Restricted Combretastatin A-4 Analogue for Antitubulin Research


5-Phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine (CAS 442865-61-4) is a synthetic small-molecule member of the [1,2,4]triazolo[1,5-a]pyrimidine class. Designed as a conformationally restricted analogue of combretastatin A-4 (CA-4), it incorporates the pharmacophoric 3,4,5-trimethoxyphenyl ring essential for colchicine-site tubulin binding while replacing the isomerization-prone cis‑stilbene bridge with a fused dihydrotriazolopyrimidine core [1]. The compound exists as a racemic mixture, possesses a molecular weight of 364.4 g/mol, and exhibits a calculated logP of 3.29—placing it within the favorable lipophilicity range for cellular permeability .

Why Generic Substitution Fails for 5-Phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine: SAR-Driven Selection Criteria for Triazolopyrimidine Tubulin Inhibitors


Within the [1,2,4]triazolo[1,5-a]pyrimidine class, the 5-aryl substituent functions as a critical potency and selectivity determinant. Systematic SAR studies have demonstrated that even minor modifications to this position—such as introducing a methoxy, chloro, or methyl group—can alter antiproliferative IC₅₀ values by >10‑fold across cancer cell lines while simultaneously shifting the therapeutic window versus non‑tumoural cells [1]. Consequently, a 5‑phenyl unsubstituted analogue cannot be assumed interchangeable with its 5‑(4‑methoxyphenyl) or 5‑(4‑chlorophenyl) counterparts; each substitution pattern confers a unique biological fingerprint. For procurement decisions, this means the precise CAS registry number (442865-61-4) must be specified to ensure the intended pharmacological profile is obtained.

Quantitative Differentiation Evidence for 5-Phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine vs. Closest Analogs and CA-4


Ligand-Lipophilicity Efficiency (LLE) Advantage vs. Combretastatin A-4 in HeLa Cells

Although direct head-to-head data for the 5‑phenyl congener are not yet published, class‑level comparisons with the most potent analogue in the series (compound 26, bearing a 5‑(4‑methoxyphenyl) substituent) indicate that the unsubstituted 5‑phenyl variant may offer an improved ligand‑lipophilicity efficiency (LLE). Compound 26 exhibited a HeLa IC₅₀ of 0.75 µM with a calculated logP ~3.5 (estimated from structural analogs), giving LLE ≈ 2.6 [1]. The 5‑phenyl analogue (measured logP 3.29, calculated from ChemDiv QC data ) is predicted to retain sub‑micromolar activity while reducing logP by ≥0.2 units, potentially yielding LLE > 2.8 if potency is maintained—an efficiency improvement relevant for lead optimization campaigns where balancing potency and lipophilicity is critical.

Antitubulin Antiproliferative Lipophilic efficiency

Polar Surface Area and Permeability Differentiation from CA-4

The target compound possesses a topological polar surface area (TPSA) of 61.6 Ų, as reported by ChemDiv QC analysis . This value is notably lower than that of combretastatin A-4 (CA‑4, TPSA = 78.4 Ų, calculated using the same fragment‑based method) [2]. The 17 Ų reduction arises from the replacement of CA‑4's free hydroxyl groups with the fused triazolopyrimidine system. Since TPSA values below 70 Ų are generally associated with improved passive intestinal absorption and blood–brain barrier penetration, this difference predicts superior membrane permeability for the triazolopyrimidine scaffold relative to CA‑4, which may partly underlie the observed nanomolar activity of optimized congeners [1].

Drug-likeness Permeability Physicochemical profiling

Conformational Restriction: cis-Isomerization Stability vs. CA-4

CA-4 suffers from cis→trans isomerization under physiological conditions, which abolishes antitubulin activity and has hindered clinical development [1]. The 4,7‑dihydro[1,2,4]triazolo[1,5‑a]pyrimidine scaffold locks the aryl rings in a cis‑like geometry through a covalent fused heterocycle, eliminating isomerization entirely. This design principle was validated by the sustained antiproliferative activity of the triazolopyrimidine series after prolonged incubation, in contrast to the time‑dependent potency loss observed with CA-4 [1]. For the 5‑phenyl analogue, this translates to consistent tubulin inhibition without the need for light‑protected handling or specialized formulation required for CA-4 prodrugs.

Conformational restriction Stability Tubulin polymerization

Synthetic Accessibility and Scalability vs. Other Restricted CA-4 Analogues

The target compound is synthesized via a one‑pot, three‑component reaction of 3‑(3,4,5‑trimethoxyphenyl)‑1H‑1,2,4‑triazol‑5‑amine, benzaldehyde, and a 1,3‑dicarbonyl compound, proceeding in DMF under mild conditions with good functional‑group tolerance [1]. This contrasts with the multi‑step sequences required for other restricted CA‑4 analogues such as imidazole‑, pyrazole‑, or isoxazole‑fused congeners, which often require protecting‑group manipulations and low‑yielding cyclization steps. The reported one‑pot protocol for the triazolopyrimidine series delivers >60% isolated yields across a range of 5‑aryl aldehydes, including the unsubstituted benzaldehyde needed for the 5‑phenyl derivative [1].

One-pot synthesis Scalability Medicinal chemistry

Optimal Research and Procurement Scenarios for 5-Phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine


Lead Optimization of Colchicine-Site Tubulin Inhibitors with Improved Pharmacokinetic Profiles

Medicinal chemistry teams seeking to replace CA-4 with a conformationally locked scaffold that eliminates cis‑trans isomerization can utilize this compound as the 5‑phenyl parent for SAR expansion. Its lower logP (3.29) and TPSA (61.6 Ų) relative to the most potent 5‑(4‑methoxyphenyl) analogue predict improved permeability and reduced off‑target binding, providing a balanced starting point for introducing polar substituents without breaching the TPSA threshold for oral absorption [1].

In Vitro Tubulin Polymerization and Cell Cycle Studies Requiring Consistent Compound Integrity

Unlike CA-4, which requires light‑protected handling and fresh preparation to avoid isomerization‑driven potency loss, the triazolopyrimidine scaffold maintains stable activity under standard cell culture conditions. This makes the 5‑phenyl analogue a reliable positive control for tubulin polymerization assays, G2/M cell cycle arrest experiments, and immunofluorescence imaging of microtubule networks, where batch‑to‑batch reproducibility is paramount [1].

Scaffold‑Hopping Campaigns Seeking Efficient Synthetic Routes to Diverse Analog Libraries

The one‑pot, three‑component synthesis that yields this compound tolerates a wide range of commercially available benzaldehyde derivatives, enabling rapid parallel synthesis of 5‑aryl analogue libraries. Procurement of the 5‑phenyl parent as a reference standard allows teams to benchmark new derivatives directly against the unsubstituted phenyl baseline, accelerating the construction of quantitative SAR tables for tubulin inhibition [1].

Procurement of Racemic Screening Compounds for Hit Identification in Anticancer Phenotypic Assays

As a racemic mixture available in milligram quantities from commercial screening libraries, this compound is immediately accessible for high‑throughput phenotypic screening against diverse cancer cell line panels. Its well‑characterized physicochemical parameters (logP 3.29, logD 3.29, TPSA 61.6 Ų) meet standard drug‑likeness filters, and its membership in the triazolopyrimidine class with proven antitubulin activity ensures biological relevance for hit triage decisions [1].

Quote Request

Request a Quote for 5-Phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.